molecular formula C9H12ClF2NO B2423628 (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride CAS No. 2045362-22-7

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

Cat. No. B2423628
CAS RN: 2045362-22-7
M. Wt: 223.65
InChI Key: BWXKCZGSVZCVQK-RGMNGODLSA-N
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Description

“(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12ClF2NO . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 223.65 .


Molecular Structure Analysis

The molecular structure of “(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” is represented by the linear formula C9H12ClF2NO . The compound has a molecular weight of 223.65 .


Physical And Chemical Properties Analysis

“(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 223.65 . Its molecular formula is C9H12ClF2NO .

Scientific Research Applications

Synthesis and Characterization

  • A study by (Szabó et al., 2006) explored the synthesis and characterization of fluorous enantiopure amines, including variants of (S)-1-phenylethylamines, which were analyzed for their solubility patterns and circular dichroism (CD) spectra.

Novel Series of Analogs and Derivatives

  • The research conducted by (Dago et al., 2018) presented a series of new analogs of SKF-96365, including (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride, demonstrating significant effects on endoplasmic reticulum calcium release and store-operated calcium entry.

Antibacterial Activity of Derivatives

Organoselenium Compounds and Antioxidant Properties

  • (Ibrahim et al., 2015) investigated the antioxidant properties and glutathione peroxidase-like activities of organoselenium compounds, including a compound structurally similar to the specified amine.

Catalytic Applications in Synthesis

  • The work of (Imamoto, Iwadate, & Yoshida, 2002) highlighted the use of a specific iridium(I) complex to catalyze the hydrogenation of acyclic aromatic N-aryl imines, leading to optically active secondary amines with high enantiomeric excess.

Safety and Hazards

The safety information for “(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride” indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-1-[4-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXKCZGSVZCVQK-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

CAS RN

2045362-22-7
Record name (1S)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
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